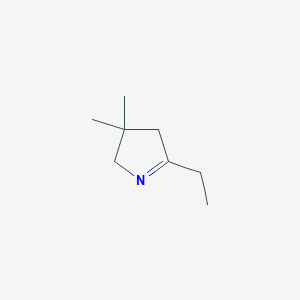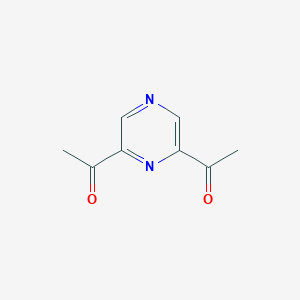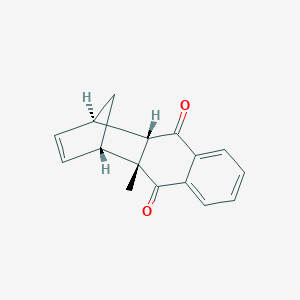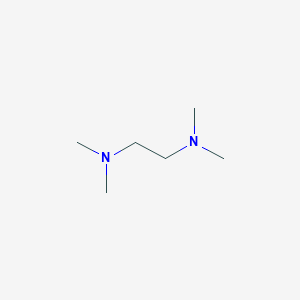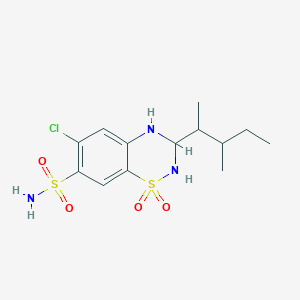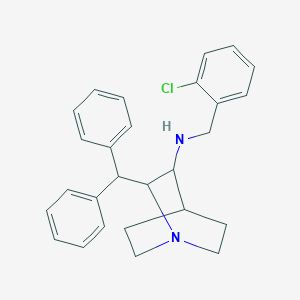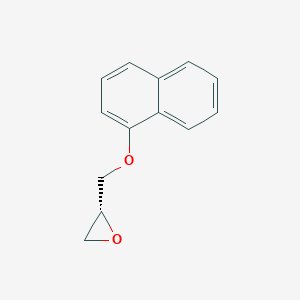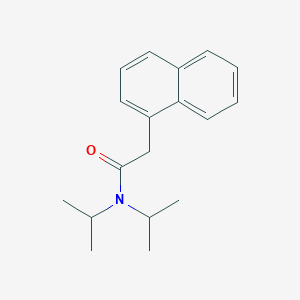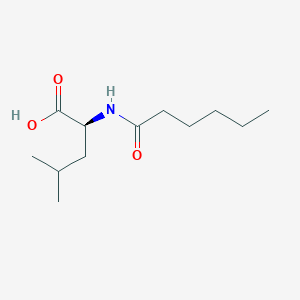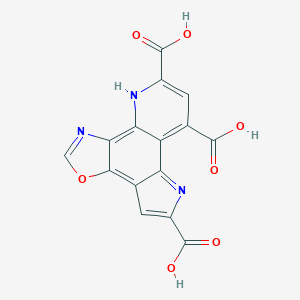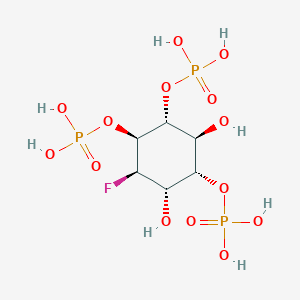
3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate (3F-IP3) is a synthetic analogue of inositol 1,4,5-trisphosphate (IP3), which is an important intracellular second messenger that triggers calcium release from the endoplasmic reticulum. 3F-IP3 has a fluorine atom substitution at the 3-position of the inositol ring, which confers unique properties to this molecule. In recent years, 3F-IP3 has emerged as a valuable tool for investigating the role of IP3 signaling in various physiological and pathological processes.
Mechanism Of Action
Like IP3, 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate acts as a ligand for IP3 receptors, which are calcium channels located on the endoplasmic reticulum membrane. Binding of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate to IP3 receptors leads to the release of calcium from the endoplasmic reticulum into the cytosol, which triggers downstream signaling pathways.
Biochemical And Physiological Effects
Studies have shown that 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate can modulate various cellular processes, including calcium signaling, cell proliferation, and apoptosis. In addition, 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has also been implicated in the regulation of immune function, with studies showing that it can modulate T cell activation and cytokine production.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate in lab experiments is its specificity for IP3 receptors, which allows for precise modulation of IP3 signaling. In addition, the fluorine substitution at the 3-position of the inositol ring confers unique properties to 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, which can be exploited for studying the structure-function relationships of IP3 receptors. However, one limitation of using 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate is its relatively low potency compared to IP3, which can limit its usefulness in certain experimental settings.
Future Directions
There are many potential future directions for research involving 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate. One area of interest is the development of more potent and selective analogues of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, which could be used to further elucidate the role of IP3 signaling in various physiological and pathological processes. Another area of interest is the development of novel therapeutic agents based on 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, which could have applications in neuroprotection, immunomodulation, and cancer therapy. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, and to identify potential off-target effects of this molecule.
Synthesis Methods
The synthesis of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate involves several steps, including protection and deprotection of the inositol ring, fluorination at the 3-position, and phosphorylation at the 1-, 4-, and 5-positions. A commonly used method for synthesizing 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate is the Mitsunobu reaction, which involves the reaction of inositol with diethyl fluoromalonate in the presence of triphenylphosphine and azodicarboxylate. The resulting intermediate is then phosphorylated using phosphorus oxychloride and triethylamine to yield 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate.
Scientific Research Applications
3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has been used in a variety of scientific research applications, including investigating the role of IP3 signaling in cellular processes such as calcium signaling, cell proliferation, and apoptosis. 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has also been used to study the physiological and pathological effects of IP3 signaling in various tissues and organs, including the brain, heart, and immune system.
properties
CAS RN |
144371-38-0 |
|---|---|
Product Name |
3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate |
Molecular Formula |
C6H14FO14P3 |
Molecular Weight |
422.09 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5S,6R)-2-fluoro-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14FO14P3/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4-,5-,6-/m1/s1 |
InChI Key |
GCYJOKLPSZNRDA-UOTPTPDRSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H]([C@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O |
Other CAS RN |
144371-38-0 |
synonyms |
3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate 3-deoxy-3-fluoro-Ins(1,4,5)P3 3-deoxy-3-fluoroinositol 1,4,5-trisphosphate 3-F-InsP3 Ins(1,4,5)P(3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



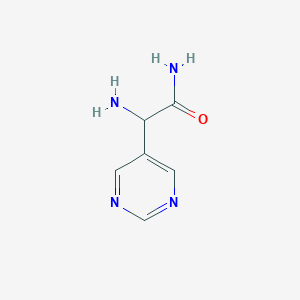
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
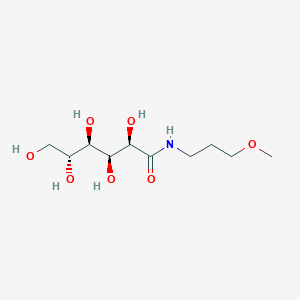
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
